3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
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Overview
Description
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Piperidine: A basic structure that forms the backbone of many pharmaceutical compounds.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine rings, showing promising neuroprotective and anti-inflammatory properties.
Uniqueness
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to its specific combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)8-5-4-6-11-7-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
UVHVJMQODHHNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2CCCNC2)C |
Origin of Product |
United States |
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